TERT-BUTYL N-TERT-BUTYLCARBAMATE
Overview
Description
TERT-BUTYL N-TERT-BUTYLCARBAMATE, also known as tert-Butyl carbamate, is an organic compound with the molecular formula C5H11NO2. It is a white to slightly yellow crystalline solid that is soluble in methylene chloride, chloroform, and alcohols. This compound is commonly used in organic synthesis, particularly as a protecting group for amines in the synthesis of various organic molecules .
Mechanism of Action
Target of Action
TERT-BUTYL N-TERT-BUTYLCARBAMATE, also known as tert-Butyl tert-butylcarbamate or Carbamic acid, N-(1,1-dimethylethyl)-, 1,1-dimethylethyl ester, is primarily used in the synthesis of N-Boc-protected anilines . The primary target of this compound is the amine group in anilines .
Mode of Action
The compound acts as a protecting group for amines during chemical reactions . It prevents unwanted reactions at the amine group, allowing other parts of the molecule to react selectively .
Biochemical Pathways
The compound is involved in the palladium-catalyzed cross-coupling reaction of tert-butyl carbamate with various aryl (Het) halides . This reaction is a key step in the synthesis of N-Boc-protected anilines .
Result of Action
The result of the compound’s action is the formation of N-Boc-protected anilines . These protected anilines can then be used in further chemical reactions .
Action Environment
The action of this compound is influenced by various environmental factors. For example, the palladium-catalyzed cross-coupling reaction occurs in the presence of a base in a 1,4-dioxane solvent . The reaction conditions, including temperature and pH, can also affect the efficacy and stability of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
TERT-BUTYL N-TERT-BUTYLCARBAMATE can be synthesized through several methods. One common method involves the reaction of tert-butyl alcohol with phosgene, followed by the addition of ammonia or an amine. Another method involves the reaction of tert-butyl isocyanate with an alcohol or phenol .
Industrial Production Methods
In industrial settings, this compound is often produced by the reaction of di-tert-butyl dicarbonate with ammonia or an amine. This method is preferred due to its high yield and relatively mild reaction conditions .
Chemical Reactions Analysis
Types of Reactions
TERT-BUTYL N-TERT-BUTYLCARBAMATE undergoes various chemical reactions, including:
Hydrolysis: In the presence of acids or bases, it can hydrolyze to form tert-butyl alcohol and carbon dioxide.
Oxidation: It can be oxidized to form tert-butyl carbamate derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form various substituted carbamates.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions include tert-butyl alcohol, carbon dioxide, and various substituted carbamates .
Scientific Research Applications
TERT-BUTYL N-TERT-BUTYLCARBAMATE has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for amines in organic synthesis, facilitating the synthesis of complex molecules.
Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: Used in the development of drugs and drug intermediates.
Industry: Utilized in the production of polymers, coatings, and other industrial materials
Comparison with Similar Compounds
Similar Compounds
- Benzyl carbamate
- tert-Butyl carbazate
- tert-Butyl-N-methylcarbamate
- Methyl carbamate
- Phenyl carbamate
Uniqueness
TERT-BUTYL N-TERT-BUTYLCARBAMATE is unique due to its high stability and ease of removal under mild conditions. This makes it an ideal protecting group for amines in various synthetic applications. Its bulky tert-butyl group provides steric hindrance, which enhances its stability compared to other carbamates .
Properties
IUPAC Name |
tert-butyl N-tert-butylcarbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2/c1-8(2,3)10-7(11)12-9(4,5)6/h1-6H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYDJQJAIHCVQPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40552235 | |
Record name | tert-Butyl tert-butylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40552235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71872-03-2 | |
Record name | tert-Butyl tert-butylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40552235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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